5-Bromo-3-(chloromethyl)pyridin-2-ol
Description
5-Bromo-3-(chloromethyl)pyridin-2-ol is a pyridine derivative featuring a bromine atom at the 5-position, a chloromethyl group at the 3-position, and a hydroxyl group at the 2-position. This compound’s structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloromethyl group at the 3-position enhances its reactivity, making it suitable for further functionalization, such as nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
5-bromo-3-(chloromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNTXRUBLPCNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(chloromethyl)pyridin-2(1H)-one typically involves halogenation reactions. One common method is the bromination of 3-(chloromethyl)pyridin-2(1H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(chloromethyl)pyridin-2(1H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(chloromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-(azidomethyl)pyridin-2(1H)-one, while oxidation with potassium permanganate can produce 3-(chloromethyl)pyridin-2(1H)-one N-oxide.
Scientific Research Applications
5-Bromo-3-(chloromethyl)pyridin-2(1H)-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Material Science: It can be used in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(chloromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects.
Comparison with Similar Compounds
(a) 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one
- Structure : Features a hydroxymethyl group at the 3-position and a ketone at the 2-position.
- Properties : The hydroxymethyl group increases hydrophilicity compared to chloromethyl, while the ketone reduces aromaticity.
- Applications : Likely used in medicinal chemistry for hydrogen bonding interactions .
(b) 5-Bromo-3-(trifluoromethyl)pyridin-2-ol
(c) (5-Bromo-2-chloropyridin-3-yl)methanol
- Structure: Methanol group at the 3-position and chlorine at the 2-position.
- Properties : Higher polarity due to the hydroxyl group, with a molecular weight of 222.47 g/mol. Classified as a hazardous substance (UN# 3261) requiring careful handling .
Positional Isomers and Halogen Variations
(a) 5-Bromo-2-chloropyridin-3-ol
(b) 2-Bromo-3-methylpyridine
- Structure : Bromine at the 2-position and methyl at the 3-position.
- Properties : Methyl group increases steric hindrance, reducing reactivity compared to chloromethyl derivatives.
- Safety : Classified under HazCom 2012 with EC# 629-415-0 .
Functional Group Modifications
(a) 5-Bromo-2-isopropylpyridin-3-ol
- Structure : Isopropyl group at the 2-position.
- Properties: White to pale yellow solid (MW 216.08 g/mol) with high solubility in ethanol and DMSO. Synthesized via bromination of 2-isopropylpyridine intermediates .
(b) 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Structure : Trimethylsilyl-protected alkyne at the 3-position.
- Applications: Used in Sonogashira coupling reactions for constructing conjugated systems .
Data Tables
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Price (USD) |
|---|---|---|---|---|---|
| This compound | Not provided | C₆H₅BrClNO | ~222.47 (estimated) | 3-ClCH₂, 5-Br, 2-OH | N/A |
| 5-Bromo-2-chloropyridin-3-ol | 286946-77-8 | C₅H₃BrClNO | 208.44 | 2-Cl, 5-Br, 3-OH | $240–$3,000 |
| (5-Bromo-2-chloropyridin-3-yl)methanol | 742100-75-0 | C₆H₅BrClNO | 222.47 | 3-CH₂OH, 5-Br, 2-Cl | $330–$995 |
| 5-Bromo-3-(trifluoromethyl)pyridin-2-ol | 76041-79-7 | C₆H₃BrF₃NO | 241.99 | 3-CF₃, 5-Br, 2-OH | ~$240–$3,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
